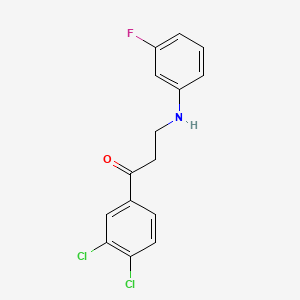
1-(3,4-Dichlorophenyl)-3-(3-fluoroanilino)propan-1-one
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(3-fluoroanilino)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of dichlorophenyl and fluoroanilino groups attached to a propanone backbone
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-fluoroanilino)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 3-fluoroaniline.
Formation of Intermediate: The 3,4-dichlorobenzene undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(3,4-dichlorophenyl)propan-1-one.
Amination Reaction: The intermediate 1-(3,4-dichlorophenyl)propan-1-one is then reacted with 3-fluoroaniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(3-fluoroanilino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-fluoroanilino)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(4-fluoroanilino)propan-1-one: Similar structure but with the fluoro group in a different position.
1-(3,4-Dichlorophenyl)-3-(3-chloroanilino)propan-1-one: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(3-fluoroanilino)propan-1-one is unique due to the specific positioning of the dichloro and fluoro groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-fluoroanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO/c16-13-5-4-10(8-14(13)17)15(20)6-7-19-12-3-1-2-11(18)9-12/h1-5,8-9,19H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOWNHRNHUNSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4552555.png)
![N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B4552558.png)
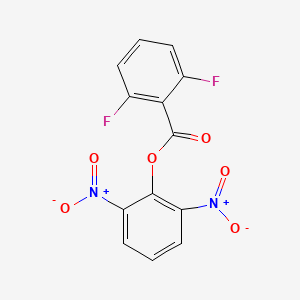
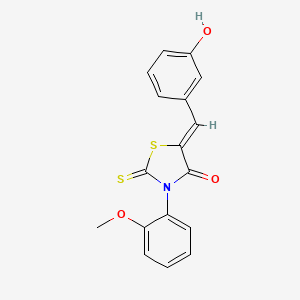
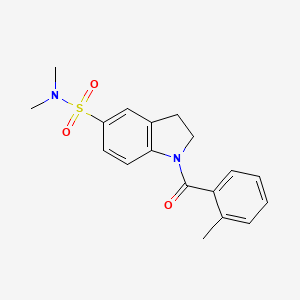
![3,4,6-trichloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B4552592.png)
![1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4552597.png)
![2-(5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B4552621.png)
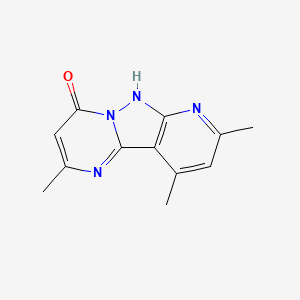
![N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4552629.png)

![methyl 4-({[(4-bromophenyl)thio]acetyl}amino)benzoate](/img/structure/B4552644.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4552653.png)
![4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE](/img/structure/B4552666.png)
